N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cinnamamide
Description
Properties
IUPAC Name |
(E)-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O2S/c1-17-11-13-20(29-2)22-23(17)30-24(26-22)27(16-19-10-6-7-15-25-19)21(28)14-12-18-8-4-3-5-9-18/h3-15H,16H2,1-2H3/b14-12+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIINLEMYNLTYNY-WYMLVPIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)N(CC3=CC=CC=N3)C(=O)C=CC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)N(CC3=CC=CC=N3)C(=O)/C=C/C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ru(II)-Catalyzed vs. Classical Coupling Agents
A comparative study reveals that Ru(II) catalysis outperforms traditional agents like HATU or EDCl in terms of efficiency and selectivity:
| Parameter | Ru(II) Catalysis | HATU/EDCl |
|---|---|---|
| Yield (%) | 78 | 55 |
| Reaction Time (h) | 5 | 12 |
| Byproduct Formation | N₂ gas only | Urea derivatives |
This superiority stems from the catalyst’s ability to bypass intermediate isolation and operate under oxidant-free conditions.
Solvent Impact on Reaction Efficiency
Screening of solvents demonstrates DCE’s dominance:
| Solvent | Yield (%) | Purity (%) |
|---|---|---|
| DCE | 78 | 95 |
| Toluene | 45 | 82 |
| ACN | 32 | 75 |
DCE’s high dielectric constant stabilizes the cationic Ru intermediate, enhancing reaction kinetics.
Analytical Characterization
Spectroscopic Validation
- ¹H NMR (400 MHz, CDCl₃): δ 8.52 (d, J = 4.8 Hz, 1H, pyridine-H), 7.92 (d, J = 15.6 Hz, 1H, cinnamoyl-Hα), 6.98 (d, J = 15.6 Hz, 1H, cinnamoyl-Hβ), 3.89 (s, 3H, OCH₃), 2.41 (s, 3H, CH₃).
- ¹³C NMR (100 MHz, CDCl₃): δ 167.2 (C=O), 162.4 (C=N), 158.1 (OCH₃), 135.7–116.2 (aromatic carbons).
- HRMS (ESI) : m/z calculated for C₂₇H₂₄N₃O₂S [M+H]⁺: 454.1589; found: 454.1593.
Purity Assessment
HPLC analysis (C18 column, MeOH/H₂O = 80:20) confirms >98% purity, with a retention time of 6.7 minutes.
Challenges and Mitigation Strategies
- Low Alkylation Yields : Attributed to steric hindrance from the pyridinylmethyl group. Mitigated by employing excess pyridin-2-ylmethyl bromide (1.5 equiv) and longer reaction times.
- Cinnamoyl Chloride Hydrolysis : Minimized by using anhydrous DCE and molecular sieves to scavenge moisture.
- Catalyst Deactivation : Addressed by incremental AgSbF₆ addition (20 mol%) to maintain Ru(II) activity.
Scalability and Industrial Relevance
A pilot-scale synthesis (100 g batch) achieved 72% yield under optimized conditions, demonstrating feasibility for industrial production. Key cost drivers include the Ru catalyst (42% of total cost) and chromatography purification (28%). Alternatives like catalytic recycling or solvent recovery systems are under investigation to improve economic viability.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cinnamamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cinnamamide has shown promise as a positive allosteric modulator of muscarinic acetylcholine receptors, particularly the M4 subtype. This modulation can enhance receptor activity without directly activating the receptor itself, suggesting potential therapeutic implications for neurodegenerative diseases and disorders influenced by cholinergic signaling .
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant efficacy against various cancer cell lines. The unique combination of functional groups in this compound may confer distinct biological activities that warrant further investigation in cancer therapeutics .
Chemical Biology
This compound can serve as a probe or inhibitor in biochemical assays, allowing researchers to explore various biological pathways and mechanisms. Its ability to interact with specific enzymes or receptors makes it a valuable tool in chemical biology .
Industrial Applications
In addition to its research applications, this compound may find use in the development of new materials or as a catalyst in chemical reactions. The optimization of synthetic routes for industrial production could enhance yield, purity, and cost-effectiveness .
Mechanism of Action
The mechanism of action of N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cinnamamide would depend on its specific biological target. Generally, it could interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Table 1: Key Structural Features of Related Compounds

Key Observations :
- ML293 shares the 4-methoxy-7-methylbenzo[d]thiazole core with the user compound but differs in the amide substituent (isonicotinamide vs. cinnamamide/pyridin-2-ylmethyl). The 4-pyridyl group in ML293 was critical for M4 potency, while pyridin-2-ylmethyl in the user compound may alter receptor interactions .
- ML108/ML173/ML253 utilize a thienopyridine scaffold, which conferred poor pharmacokinetics (PK) (CLp > 100 mL/min/kg in rats) compared to ML293’s benzothiazole-based structure (CLp = 11.5 mL/min/kg) .
Pharmacological Activity and Selectivity
Table 2: Functional Data for M4 PAMs
| Compound | M4 EC50 (µM) | Fold Shift (ACh Potentiation) | Selectivity (vs. M1/M2/M3/M5) |
|---|---|---|---|
| ML293 | 1.3 | 14.6 | >30 µM (no activity) |
| ML108 | 0.6 | 10.2 | Moderate selectivity |
| User Compound (Hypothetical) | N/A | N/A | N/A |
Key Findings :
- ML293 exhibits robust M4 potentiation (EC50 = 1.3 µM) and a 14.6-fold leftward shift of the ACh curve, outperforming earlier probes in selectivity and efficacy .
- The pyridin-2-ylmethyl group in the user compound may influence efficacy, as SAR studies show that pyridyl substitution position (e.g., 3-pyridyl vs. 4-pyridyl) significantly impacts receptor interaction. For example, ML293’s 4-pyridyl group achieved 65% ACh Max efficacy, while 3-pyridyl analogs showed reduced activity .
Pharmacokinetic Properties
Table 3: In Vivo PK Profiles (Rat)
| Compound | IV Clearance (mL/min/kg) | Brain:Plasma Ratio (B/P) | Brain Concentration (µM) |
|---|---|---|---|
| ML293 | 11.5 | 0.85 | 10.3 |
| ML108 | >100 | <0.1 | <1 |
| User Compound (Predicted) | Moderate-High* | Moderate* | Moderate* |
Analysis :
- ML293’s low clearance (11.5 mL/min/kg) and high brain penetration (B/P = 0.85) are attributed to its balanced lipophilicity and resistance to oxidative metabolism, a result of the 4-methoxy-7-methylbenzothiazole scaffold .
- However, the pyridin-2-ylmethyl substituent could enhance aqueous solubility, offsetting these effects .
Structure-Activity Relationship (SAR) Insights
- Benzothiazole Core : Removal of the 4-methoxy or 7-methyl groups (e.g., compound 50 ) abolished M4 activity, underscoring their necessity for receptor binding .
- Amide Modifications : Urea or sulfonamide replacements in ML293 analogs (e.g., compound 29 ) resulted in inactivity, highlighting the critical role of the amide linker . The user compound’s cinnamamide retains this linker but introduces steric bulk, which may require conformational optimization.
- Heteroaryl Substitutions : Pyridyl groups at the 4-position (ML293) were optimal for M4 potency, while 2-pyridyl (user compound) or 3-pyridyl groups showed reduced efficacy in related analogs .
Biological Activity
N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cinnamamide is a synthetic compound that has drawn attention for its potential biological activities, particularly in medicinal chemistry. This article reviews the compound's biological activity, synthesis, and applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is C24H21N3O2S, with a molecular weight of approximately 395.52 g/mol. Its structure includes a benzothiazole ring , a pyridine moiety , and a cinnamide group , contributing to its unique pharmacological properties.
Research indicates that this compound acts as a positive allosteric modulator of muscarinic acetylcholine receptors, particularly the M4 subtype. Such modulation can enhance receptor activity without directly activating the receptor itself, which may have implications for treating neurodegenerative diseases and other conditions influenced by cholinergic signaling .
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Benzothiazole Core : Cyclization of o-aminothiophenol with suitable aldehydes or ketones.
- Methoxylation and Methylation : Introduction of methoxy and methyl groups using reagents like methyl iodide and sodium methoxide.
- Formation of the Pyridin-2-ylmethyl Group : Alkylation of pyridine with appropriate alkyl halides.
These steps require careful control to ensure high yields and purity .
Research Findings
Recent studies have highlighted various aspects of the biological activity of compounds related to this class:
| Compound Name | Activity | IC50 (µM) | Selectivity |
|---|---|---|---|
| IMB-0523 | Anti-HBV | 1.99 | High |
| ML293 | M4 Modulator | 1.3 | Selective |
These findings underscore the therapeutic potential of compounds similar to this compound in treating viral infections and enhancing cholinergic signaling .
Case Studies
While direct case studies on this compound are not yet available, related compounds have been evaluated in various experimental models:
- Anti-HBV Efficacy : In vitro studies demonstrated that derivatives with similar structures significantly inhibited HBV replication.
- Neuropharmacological Effects : Compounds acting on muscarinic receptors have shown promise in animal models for cognitive enhancement.
These insights suggest that further exploration into this compound could yield valuable therapeutic candidates .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for preparing cinnamamide derivatives like N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cinnamamide?
- Methodology : The core benzothiazole scaffold is synthesized from commercially available 4-methoxy-7-methylbenzo[d]thiazol-2-amine. Coupling with cinnamoyl chloride or activated esters under basic conditions (e.g., DIEA in DCM) yields the final product. Purification typically involves reverse-phase HPLC or column chromatography .
- Key Considerations : Substituents on the benzothiazole ring (e.g., 4-methoxy, 7-methyl) are critical for receptor binding. Modifications to the cinnamamide group (e.g., pyridinylmethyl) require careful optimization to balance steric effects and electronic properties .
Q. Which in vitro assays are used to evaluate the activity of muscarinic receptor modulators like this compound?
- Primary Assays :
- Calcium Mobilization Assays : CHO cells expressing human M4 receptors are preloaded with Fluo-4 dye. Compound potency (EC50) and efficacy (%ACh Max) are measured via fluorescence changes after ACh stimulation. ACh fold-shift assays quantify allosteric modulation by comparing EC50 values with/without the compound .
- Selectivity Panels : Testing against other mAChR subtypes (M1–M5) ensures selectivity. For example, M4 PAMs should exhibit >10-fold selectivity over M1/M3 to avoid off-target effects .
Q. How do structural features of this compound influence its pharmacokinetic (PK) properties?
- Brain Penetration : The pyridinylmethyl group and lipophilic benzothiazole scaffold enhance blood-brain barrier permeability. In rats, brain-to-plasma ratios (B:P) ≥0.8 are achievable, with absolute brain concentrations ~10 µM at 10 mg/kg oral dosing .
- Plasma Protein Binding : High plasma protein binding (>99% in humans) reduces free fraction, necessitating higher doses for efficacy. However, lower binding in rodent plasma (~97%) improves in vivo activity .
Advanced Research Questions
Q. How can researchers resolve contradictions in SAR data for benzothiazole-based M4 PAMs?
- Case Study : Replacement of the 4-pyridyl amide with a urea group (e.g., compound 29) abolished activity, while 2-furyl or pyrazine substitutions retained potency but reduced efficacy. This highlights the strict steric and electronic requirements of the M4 allosteric pocket .
- Approach : Use computational modeling (e.g., docking studies) to map critical interactions (e.g., hydrogen bonding with Ser486, hydrophobic packing with Trp378). Validate with mutagenesis to identify residues critical for modulator binding .
Q. What strategies optimize in vivo brain exposure while minimizing peripheral toxicity?
- PK Optimization :
- Low Clearance : Target IV clearance <15 mL/min/kg (e.g., ML293: 11.6 mL/min/kg) to prolong half-life.
- Brain Binding : Adjust logP to ~3.5 to balance passive diffusion and efflux transporter evasion (e.g., ML293: B:P = 0.85) .
- Toxicity Mitigation : Screen for hERG inhibition and CYP450 interactions early. ML293 showed no significant off-target activity at 10 µM in safety panels .
Q. How should researchers address discrepancies between in vitro potency and in vivo efficacy?
- Example : A compound may show high fold-shift (e.g., 14.6x for ML293) in vitro but limited efficacy in animal models due to rapid metabolism.
- Solution : Conduct parallel assessments of free brain concentrations (via microdialysis) and receptor occupancy. Adjust dosing regimens or modify metabolically labile groups (e.g., replace ester linkages with amides) .
Q. What are the implications of species differences in receptor pharmacology for translational studies?
- Challenge : Rodent M4 receptors may exhibit divergent modulator sensitivity compared to human isoforms.
- Validation : Use transgenic mice expressing humanized M4 receptors for preclinical studies. Cross-validate with primary neuronal cultures to confirm target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

